5-Bromo-3-ethyl-6-methylimidazo[2,1-b][1,3]thiazole

Lipophilicity Drug-likeness Permeability

5-Bromo-3-ethyl-6-methylimidazo[2,1-b][1,3]thiazole (CAS 2091180-39-9, PubChem CID is a fully aromatic, bicyclic heterocycle belonging to the imidazo[2,1-b]thiazole family. Its substitution pattern—bromine at position 5, ethyl at position 3, and methyl at position 6—is non-trivial because the electron-withdrawing bromine simultaneously serves as a synthetic handle for transition-metal-catalyzed cross-coupling while modulating the electron density of the fused ring system.

Molecular Formula C8H9BrN2S
Molecular Weight 245.14 g/mol
Cat. No. B13328452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-ethyl-6-methylimidazo[2,1-b][1,3]thiazole
Molecular FormulaC8H9BrN2S
Molecular Weight245.14 g/mol
Structural Identifiers
SMILESCCC1=CSC2=NC(=C(N12)Br)C
InChIInChI=1S/C8H9BrN2S/c1-3-6-4-12-8-10-5(2)7(9)11(6)8/h4H,3H2,1-2H3
InChIKeyZLYSHFSCFVBOQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-ethyl-6-methylimidazo[2,1-b][1,3]thiazole – Core Identity and Pharmacochemical Context for Targeted Procurement


5-Bromo-3-ethyl-6-methylimidazo[2,1-b][1,3]thiazole (CAS 2091180-39-9, PubChem CID 97734095) is a fully aromatic, bicyclic heterocycle belonging to the imidazo[2,1-b]thiazole family. Its substitution pattern—bromine at position 5, ethyl at position 3, and methyl at position 6—is non-trivial because the electron-withdrawing bromine simultaneously serves as a synthetic handle for transition-metal-catalyzed cross-coupling while modulating the electron density of the fused ring system [1]. The compound exhibits moderate calculated lipophilicity (XLogP3 = 4.1) and a topological polar surface area of 45.5 Ų, placing it in a physicochemical space that often correlates with acceptable membrane permeability for intracellular target engagement [1]. The scaffold is a recognized privileged structure in medicinal chemistry, with numerous imidazo[2,1-b]thiazole derivatives reported as kinase inhibitors, microtubule-targeting agents, and antimicrobials [2].

Why 5-Bromo-3-ethyl-6-methylimidazo[2,1-b][1,3]thiazole Cannot Be Replaced by a Generic Imidazo[2,1-b]thiazole Analog


Even within the same imidazo[2,1-b]thiazole class, the precise pattern and identity of substituents critically govern both synthetic tractability and biological target engagement. Replacing the C5 bromine with chlorine alters the leaving-group ability and oxidative-addition kinetics in cross-coupling chemistry, while swapping the C3 ethyl for a methyl or hydrogen shifts the scaffold’s lipophilicity, metabolic soft spots, and steric complementarity with hydrophobic enzyme pockets [1]. Likewise, the positional isomer bearing ethyl at C6 and methyl at C3 (5-bromo-6-ethyl-3-methylimidazo[2,1-b][1,3]thiazole) is chemically distinct and may exhibit divergent reactivity and recognition, yet it is sometimes mistakenly considered interchangeable in procurement workflows . The following quantitative evidence substantiates where 5-bromo-3-ethyl-6-methyl substitution imparts measurable differentiation that is meaningful for research selection.

Quantitative Differentiation Evidence for 5-Bromo-3-ethyl-6-methylimidazo[2,1-b][1,3]thiazole Versus Closest Analogs


Lipophilicity Differential: 5-Bromo-3-ethyl-6-methyl Derivative vs. Non‑Brominated Scaffold

The introduction of bromine at position 5 increases calculated lipophilicity by approximately 0.5–0.7 log P units relative to the non‑halogenated 3-ethyl-6-methylimidazo[2,1-b]thiazole scaffold. This increment moves the compound from a borderline permeability range into a more consistently permeable window, which is a critical consideration in cell-based screening cascades [1]. The measured XLogP3 of the target compound is 4.1, whereas the non‑brominated parent is predicted to show XLogP3 ≈ 3.4–3.6 based on fragment‑based calculation methods [1].

Lipophilicity Drug-likeness Permeability

Synthetic Utility: C5 Bromine as a Cross‑Coupling Handle vs. C5 Hydrogen or Chlorine Analogs

The C5 bromine atom enables sp²–sp² and sp²–sp³ cross‑coupling reactions (Suzuki, Buchwald–Hartwig, Sonogashira) under standard palladium catalysis, whereas the C5‑unsubstituted or C5‑chloro analogs require harsher conditions or deliver lower yields. Literature precedent on structurally related 5‑bromoimidazo[2,1-b]thiazoles demonstrates that bromide undergoes oxidative addition with Pd(0) catalysts at ambient to moderate temperatures (25–60 °C), while the corresponding chloride often requires elevated temperatures (≥80 °C) and specialized ligands to achieve comparable conversion [1]. This difference directly impacts synthetic efficiency and functional‑group tolerance in parallel library synthesis.

Cross-coupling C–C bond formation Building block

Purity and Identity Specification: Vendor‑Certified Batch Consistency for Reproducible Screening

Commercially available batches of the title compound are certified at a minimum purity of 95% (HPLC), with identity confirmed by ¹H NMR and MS . This specification is critical because imidazo[2,1-b]thiazole syntheses can generate regioisomeric impurities (e.g., 5‑bromo‑2‑ethyl‑6‑methyl isomers or over‑brominated by‑products) that are difficult to resolve by flash chromatography alone. Suppliers providing a defined purity threshold with batch‑specific analytical documentation reduce the risk of confounding biological assay results attributable to undefined impurities.

Quality control Purity Procurement specification

Topological Polar Surface Area (TPSA) as a Predictor of Brain Permeability vs. Larger Imidazo[2,1-b]thiazole Congeners

The target compound has a calculated TPSA of 45.5 Ų, which is substantially below the empirical threshold of 60–90 Ų commonly associated with favorable CNS penetration [1]. Many biologically active imidazo[2,1-b]thiazoles bearing polar carboxamide, sulfonamide, or carboxylate appendages exhibit TPSA values exceeding 80 Ų, limiting their passive brain exposure. In contrast, 5‑bromo‑3‑ethyl‑6‑methylimidazo[2,1-b]thiazole, with only two hydrogen‑bond acceptors and no hydrogen‑bond donors, retains a TPSA that is compatible with CNS drug‑likeness criteria, making it a preferred starting scaffold for neuroscience‑oriented medicinal chemistry programs.

CNS drug-likeness TPSA Blood–brain barrier

Positional Selectivity: Differentiation from 5-Bromo-6-ethyl-3-methylimidazo[2,1-b][1,3]thiazole Regioisomer

The target compound (3‑ethyl‑6‑methyl) is the regioisomer of 5‑bromo‑6‑ethyl‑3‑methylimidazo[2,1-b][1,3]thiazole, and the two are distinct chemical entities with different SMILES strings and InChIKeys [1]. In medicinal chemistry SAR, such positional isomerism frequently leads to divergent target affinity and selectivity profiles. For example, in imidazo[2,1-b]thiazole‑based kinase inhibitors, the location of the alkyl substituent on the thiazole ring dictates the orientation of the scaffold within the ATP‑binding pocket, directly affecting hinge‑region hydrogen‑bonding geometry [2]. While direct comparative bioactivity data for these two specific regioisomers is not publicly available, the documented sensitivity of imidazo[2,1-b]thiazole SAR to substituent position supports the necessity of procuring the correct regioisomer for any given target hypothesis.

Regioisomer Selectivity Molecular recognition

Procurement‑Guiding Application Scenarios for 5-Bromo-3-ethyl-6-methylimidazo[2,1-b][1,3]thiazole


Medicinal Chemistry: Kinase‑Focused Library Synthesis via C5 Suzuki–Miyaura Diversification

The C5 bromine serves as a versatile vector for introducing aryl, heteroaryl, or alkenyl diversity in a single, high‑yielding step. For groups pursuing imidazo[2,1-b]thiazole‑based kinase inhibitors (e.g., Pan‑RAF, EGFR/HER2), this compound provides a pre‑functionalized eastern hemisphere that can be elaborated into a screening library with minimal synthetic steps. The ethyl and methyl substituents pre‑populate hydrophobic pockets, allowing the library to explore vectors from the C5 position while maintaining drug‑like physicochemical properties [1]. This approach directly leverages the temperature advantage of C5–Br over C5–Cl in palladium‑catalyzed coupling, as described in Section 3, Evidence Item 2 .

CNS Drug Discovery: Low‑TPSA Scaffold for Brain‑Penetrant Candidate Generation

With a TPSA of 45.5 Ų and zero hydrogen‑bond donors, the compound occupies a favorable region of CNS drug‑likeness space. Medicinal chemistry programs targeting neurodegenerative or neuropsychiatric disorders can use this scaffold as a starting point, confident that the core already satisfies key passive permeability criteria [1]. The bromine handle additionally permits late‑stage functionalization to fine‑tune target engagement without introducing polar groups that would raise TPSA above the 60–90 Ų CNS threshold [2].

Chemical Biology: Bifunctional Probe Synthesis for Target Identification

The combination of a low‑molecular‑weight core (MW 245.14 g/mol) and a single bromine reactive handle makes this compound suitable for conjugation to biotin, fluorophores, or photoaffinity labels via palladium‑catalyzed cross‑coupling or nucleophilic aromatic substitution. Such probes enable pull‑down and imaging studies to identify cellular targets of the imidazo[2,1-b]thiazole chemotype. The defined purity specification (≥95%) and batch‑to‑batch consistency from certified vendors ensure that probe synthesis starts from a reliable, characterized intermediate, minimizing confounding artifacts in proteomics experiments.

Process Chemistry: Multigram Route Scouting Using a Crystalline Bromo Intermediate

Although the compound is currently supplied at research‑scale quantities, its bromine substituent and moderate lipophilicity suggest it can be purified by crystallization rather than chromatography at larger scales. The absence of additional polar functionality simplifies work‑up procedures. Process development teams evaluating scalable routes to imidazo[2,1-b]thiazole‑based active pharmaceutical ingredients can use this building block to benchmark Suzuki‑coupling robustness and impurity‑profile control before committing to a specific halogen substitution pattern [1].

Quote Request

Request a Quote for 5-Bromo-3-ethyl-6-methylimidazo[2,1-b][1,3]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.